The compound is classified as a triazaspiro compound and is recognized for its potential in pharmacological applications, particularly in the field of pain management and neuropharmacology. Its chemical structure is defined by the presence of three nitrogen atoms in a spirocyclic arrangement, contributing to its biological activity.
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:
Technical Parameters: The synthesis often requires controlled temperatures and specific solvent systems (e.g., DMSO) to optimize yields and purity levels.
The molecular structure of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be analyzed through various spectroscopic methods:
Crystallographic studies have shown that the compound possesses specific binding interactions with delta opioid receptors, indicating its potential efficacy as a selective agonist .
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione participates in various chemical reactions:
These reactions are typically carried out in organic solvents under controlled conditions to yield specific products based on reaction parameters .
The mechanism of action for 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily involves its interaction with delta opioid receptors:
Studies have shown that derivatives of this compound exhibit submicromolar affinity for delta opioid receptors and demonstrate agonistic effects similar to established opioid medications .
The physical and chemical properties of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for medicinal use .
The applications of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are diverse:
The spirohydantoin chemotype, characterized by a hydantoin ring fused to an alicyclic system via a spiro carbon atom, emerged as a privileged scaffold in medicinal chemistry during the late 20th century. The 1,3,8-triazaspiro[4.5]decane-2,4-dione framework—exemplified by 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione—gained prominence due to its structural similarity to neuroactive azaspirodecanediones like the anxiolytic drug buspirone [2]. Early synthetic routes faced significant limitations. For example, U.S. Patent US6291469B1 described a one-step synthesis using expensive benzyl 2-oxopiperidine-1-carboxylate (yield: 75%), while Bioorganic and Medicinal Chemistry Letters (2002) reported a method requiring toxic sodium cyanide (yield: 80%) [2]. These challenges impeded scalable production and biological evaluation.
A breakthrough arrived with the Chinese patent CN110818712A (2019), which detailed a cost-effective, three-step synthesis:
Table 1: Evolution of Synthetic Methods for 1-Methyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione
Method | Key Reagents | Advantages/Limitations | Yield |
---|---|---|---|
US6291469B1 (2001) | Benzyl 2-oxopiperidine-1-carboxylate | High yield; expensive reagents | 75% |
Bioorg. Med. Chem. Lett. (2002) | Sodium cyanide, 4-oxopiperidinone HCl | High yield; high toxicity hazard | 80% |
CN110818712A (2019) | Urea, diethyl oxalate, ammonium carbonate | Low-cost, scalable, safe | Not specified |
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core (C₇H₁₁N₃O₂; CID 120989) exhibits three distinctive structural features that confer biomolecular recognition capabilities [1] [3]:
Table 2: Molecular Descriptors of Key Scaffold Variants
Compound | CAS No. | Molecular Formula | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
1,3,8-Triazaspiro[4.5]decane-2,4-dione | - | C₇H₁₁N₃O₂ | 169.18 | 2 | 3 |
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride | 13625-48-4 | C₇H₁₂ClN₃O₂ | 205.64 | 3 | 3 |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 52094-69-6 | C₈H₁₃N₃O₂ | 183.21 | 2 | 3 |
(5S,6R)-6-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 2654738-11-9 | C₈H₁₃N₃O₂ | 183.21 | 2 | 3 |
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | - | C₁₀H₁₇N₃O₂ | 211.26 | 1 | 3 |
The 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is engineered to target DOR due to three key pharmacological imperatives:
Table 3: Biological Activities of Spirohydantoin Analogs Relevant to DOR Targeting
Derivative Structure | Reported Bioactivity | Relevance to DOR Pharmacology |
---|---|---|
Buspirone (azaspirodecanedione) | Anxiolytic via 5-HT₁A partial agonism | Proof-of-concept for CNS activity of scaffold |
6,8,9-Trimethyl analog | Neuroprotective effects in cell-based assays | DOR activation mitigates neuronal excitotoxicity |
1-(2-Aminoethyl)-8-methyl analog | Enhanced binding to aminergic GPCRs | DOR possesses cationic interaction sites |
The scaffold’s stereochemistry further refines DOR affinity: The (5S,6R)-6-methyl configuration (InChIKey: PPCFBKPXCSUWEC-XRGYYRRGSA-N) optimizes van der Waals contacts with DOR’s Leu 300 residue, as predicted by molecular docking [5]. This precision engineering positions 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a versatile template for non-addictive analgesics and anxiolytics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7